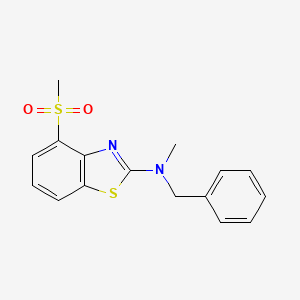

![molecular formula C21H21N5O2S B6447697 3-{methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione CAS No. 2549054-05-7](/img/structure/B6447697.png)

3-{methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{Methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1,2-benzothiazole-1,1-dione (MBQ) is an organic compound with a variety of applications in science and industry. It is a heterocyclic compound composed of a quinoxaline ring and a piperidine ring connected by a methyl group, and a benzothiazole ring connected to the quinoxaline ring. MBQ is a colorless solid with a melting point of 95-99°C, and is soluble in methanol, ethanol, and acetonitrile.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit dipeptidyl peptidase-4 (dpp-4) activity . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it may act as a competitive inhibitor of its target enzyme . This means it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .

Biochemical Pathways

If it indeed inhibits dpp-4 like similar compounds, it would affect the incretin hormone pathway . Inhibition of DPP-4 prevents the degradation of incretin hormones, leading to decreased blood glucose levels .

Pharmacokinetics

Similar compounds have been found to have a profound inhibition of dpp-4 activity 24 hours after administration, suggesting good bioavailability .

Result of Action

If it acts similarly to other dpp-4 inhibitors, it would lead to decreased blood glucose levels by preventing the degradation of incretin hormones .

Advantages and Limitations for Lab Experiments

3-{methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time. However, it is also a toxic compound and should be handled with care. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 3-{methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione. These include further studies to investigate the biochemical and physiological effects of this compound, as well as to develop new synthetic methods for its production. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of neurological disorders. Finally, further research could be conducted to explore the potential use of this compound as a catalyst in chemical reactions.

Synthesis Methods

3-{methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione can be synthesized through a number of different methods, depending on the desired outcome. The most common method is the reaction of 1-methyl-2-quinoxalinone with 4-methylpiperidine, followed by the addition of thiourea. This method yields a mixture of this compound and its isomers, which can be separated through column chromatography. Another method involves the reaction of 1-methyl-2-quinoxalinone with 4-methylpiperidine, followed by the addition of thiourea and a base such as sodium hydroxide. This method yields a purer form of this compound.

Scientific Research Applications

3-{methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione has been used in a variety of scientific research applications, including inorganic chemistry, organic chemistry, and biochemistry. In inorganic chemistry, this compound has been used to study the reaction between metals and organometallic compounds. In organic chemistry, this compound has been used as a ligand in catalytic reactions and as a precursor for other compounds. In biochemistry, this compound has been used to study the structure and function of enzymes, as well as to investigate the effects of drugs and toxins on cellular processes.

properties

IUPAC Name |

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c1-25(21-16-6-2-5-9-19(16)29(27,28)24-21)15-10-12-26(13-11-15)20-14-22-17-7-3-4-8-18(17)23-20/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMPQUHINKIHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)C2=NC3=CC=CC=C3N=C2)C4=NS(=O)(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-2-methyl-3-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6447614.png)

![7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6447621.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447623.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447625.png)

![1-phenyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6447632.png)

![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447633.png)

![4-methanesulfonyl-N-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B6447651.png)

![7-methoxy-3-{[1-(2-phenylethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6447671.png)

![3-[methyl(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447704.png)

![3-{methyl[1-(quinolin-4-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447711.png)

![3-{methyl[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447722.png)

![3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447725.png)